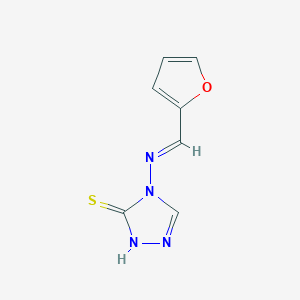4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS No.:
Cat. No.: VC14526099
Molecular Formula: C7H6N4OS
Molecular Weight: 194.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6N4OS |
|---|---|
| Molecular Weight | 194.22 g/mol |
| IUPAC Name | 4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)/b9-4+ |
| Standard InChI Key | HCOVGQWJYXPDFK-RUDMXATFSA-N |
| Isomeric SMILES | C1=COC(=C1)/C=N/N2C=NNC2=S |
| Canonical SMILES | C1=COC(=C1)C=NN2C=NNC2=S |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure (C₇H₆N₄OS; MW 194.22 g/mol) features a 1,2,4-triazole ring substituted at the 4-position by a furan-2-ylmethyleneamino group and at the 3-position by a thione group. The IUPAC name, 4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione, reflects its stereoelectronic configuration. Key structural motifs include:
-
Furan ring: A five-membered aromatic oxygen heterocycle contributing to π-π interactions.
-
Triazole-thione core: Enhances hydrogen bonding and metal coordination capabilities.
-
Methyleneamino bridge: Facilitates conjugation between the furan and triazole moieties.
The isomeric SMILES string C1=COC(=C1)/C=N/N2C=NNC2=S illustrates the E-configuration of the imine bond.
Synthetic Pathways
Synthesis typically involves a multi-step protocol:
-
Formation of the triazole-thione backbone: Reacting thiocarbazide with carboxylic acid derivatives under reflux conditions.
-
Schiff base formation: Condensing the triazole-amine intermediate with furfural (furan-2-carbaldehyde) in ethanol or methanol.
-
Purification: Recrystallization from ethanol or column chromatography yields the final product.
Critical parameters include maintaining a pH of 4–5 during condensation and reaction temperatures of 60–80°C to optimize yields (reported 65–78%). Structural confirmation relies on ¹H/¹³C NMR (δ 7.8–8.2 ppm for imine protons) and mass spectrometry (m/z 194.06 for [M+H]⁺).
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 194.22 g/mol | |
| Melting point | 210–215°C (decomposes) | |
| Solubility | DMSO > methanol > water | |
| LogP (Partition coeff.) | 1.89 (predicted) |
The thione group (–C=S) confers moderate solubility in polar aprotic solvents, while the furan ring enhances lipophilicity.
Reactivity and Stability
-
Acid/Base Stability: Stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.
-
Coordination Chemistry: Acts as a bidentate ligand, binding metals (e.g., Cu²⁺, Zn²⁺) via the thione sulfur and triazole nitrogen.
-
Oxidation: Susceptible to oxidation at the thione group, forming sulfinic or sulfonic acids under strong oxidizing conditions.
Biological Activities and Mechanisms
Antimicrobial Activity
Studies report broad-spectrum activity against:
-
Fungi: Candida albicans (MIC 12.5 µg/mL).
-
Bacteria: Staphylococcus aureus (MIC 25 µg/mL), Escherichia coli (MIC 50 µg/mL).
Mechanistically, the triazole-thione core inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. For bacteria, it interferes with cell wall synthesis by binding to penicillin-binding proteins.
Antiviral and Anticonvulsant Effects
-
Herpes simplex virus-1 (HSV-1): EC₅₀ 18 µM via inhibition of viral DNA polymerase.
-
Pentylenetetrazole-induced seizures: ED₅₀ 45 mg/kg in murine models, attributed to GABAergic modulation.
Applications in Pharmaceutical and Industrial Fields
Drug Development
Derivatives of this compound are under investigation for:
-
Anticancer agents: Pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ 32 µM).
-
Urease inhibitors: 85% inhibition at 10 µM, relevant for Helicobacter pylori treatment.
Coordination Chemistry
Metal complexes (e.g., Cu(II), Co(II)) exhibit enhanced bioactivity:
-
Cu(II) complex: 3-fold greater antifungal potency than the parent ligand.
-
Catalytic applications: Oxidative coupling of phenols in industrial synthesis.
Comparative Analysis with Related Triazole Derivatives
| Compound | Key Features | Bioactivity (vs. Target Compound) |
|---|---|---|
| Fluconazole | Triazole antifungal | Lower resistance in Candida spp. |
| 5-Benzylideneamino-tetrazole | Tetrazole core | Higher cytotoxicity (IC₅₀ 15 µM) |
| Voriconazole | Fluorinated triazole | Broader spectrum but higher toxicity |
The furan moiety in 4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides distinct π-stacking interactions absent in simpler triazoles, enhancing target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume